molecular formula C10H12N2O2S B6810433 N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-3H-1,3-thiazole-4-carboxamide

N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-3H-1,3-thiazole-4-carboxamide

Cat. No.: B6810433
M. Wt: 224.28 g/mol
InChI Key: WIUHLEAPVNUTDN-UHFFFAOYSA-N
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Description

N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-3H-1,3-thiazole-4-carboxamide is a compound that features a unique bicyclic structure, which includes a bicyclo[3.1.0]hexane ring fused to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential bioactivity and structural complexity.

Properties

IUPAC Name

N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-3H-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-9(8-4-15-10(14)12-8)11-7-2-5-1-6(5)3-7/h4-7H,1-3H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUHLEAPVNUTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)NC(=O)C3=CSC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-3H-1,3-thiazole-4-carboxamide typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-3H-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.

Major Products

The major products formed from these reactions would vary based on the type of reaction and the specific reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-3H-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-3H-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The bicyclo[3.1.0]hexane ring provides a conformationally constrained structure that can confer tighter binding to target proteins, resulting in better selectivity and reduced off-target effects . This compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclo[3.1.0]hexane core structure and exhibit similar conformational constraints.

    Thiazole derivatives: Compounds containing the thiazole ring are also structurally related and may have comparable bioactivities.

Uniqueness

N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-3H-1,3-thiazole-4-carboxamide is unique due to the combination of the bicyclo[3.1.0]hexane and thiazole rings, which provides a distinct structural framework that can enhance its bioactivity and selectivity. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

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